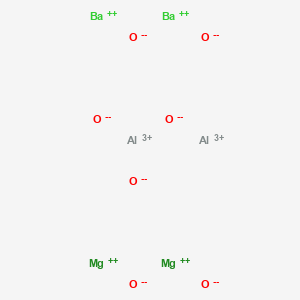
Deuterium fluoride
Vue d'ensemble
Description
Deuterium fluoride is a chemical compound formed by the combination of deuterium and fluorine. Deuterium is an isotope of hydrogen, containing one proton and one neutron, while fluorine is a highly reactive halogen. This compound is known for its use in chemical lasers, particularly in military applications due to its high energy output and efficiency.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Deuterium fluoride can be synthesized through the reaction of deuterium gas with fluorine gas. The reaction is highly exothermic and must be conducted under controlled conditions to prevent hazards. The general reaction is:
D2+F2→2DF
Industrial Production Methods
In industrial settings, this compound is produced using a continuous flow reactor where deuterium and fluorine gases are mixed in precise ratios. The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction and to ensure the purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Deuterium fluoride primarily undergoes substitution reactions due to the presence of the highly reactive fluorine atom. It can also participate in acid-base reactions, given its acidic nature.
Common Reagents and Conditions
Substitution Reactions: this compound can react with various organic compounds, replacing hydrogen atoms with deuterium. This is often done using catalysts such as palladium or platinum.
Acid-Base Reactions: this compound can react with bases to form deuterium salts and water.
Major Products
The major products of reactions involving this compound depend on the specific reactants and conditions used. For example, in substitution reactions with hydrocarbons, deuterated organic compounds are formed.
Applications De Recherche Scientifique
Deuterium fluoride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of deuterated compounds, which are valuable in studying reaction mechanisms and kinetics.
Biology: Deuterated compounds are used in metabolic studies to trace biochemical pathways.
Medicine: this compound lasers are used in certain types of medical imaging and treatments.
Industry: this compound lasers are employed in materials processing, such as cutting and welding, due to their high precision and energy output.
Mécanisme D'action
The mechanism by which deuterium fluoride exerts its effects is primarily through its high reactivity and energy release during chemical reactions. In lasers, this compound molecules are excited to higher energy states, and the subsequent relaxation to lower energy states releases photons, producing laser light. The molecular targets and pathways involved include the excitation of this compound molecules and the emission of infrared radiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrogen Fluoride: Similar to deuterium fluoride but contains hydrogen instead of deuterium. It is also used in chemical lasers but has different energy characteristics.
Deuterium Chloride: Another deuterated compound used in various chemical applications but with chlorine instead of fluorine.
Uniqueness
This compound is unique due to its combination of deuterium and fluorine, which gives it distinct properties such as higher bond strength and different vibrational energy levels compared to hydrogen fluoride. These properties make it particularly useful in high-energy applications like chemical lasers.
Propriétés
IUPAC Name |
(2H)fluorane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/FH/h1H/i/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHYYFGTRYWZRS-DYCDLGHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FH | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301032281 | |
| Record name | Deuterium fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301032281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
21.01250494 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14333-26-7 | |
| Record name | Hydrofluoric acid-d | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14333-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deuterium fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014333267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deuterium fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301032281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2H]hydrogen fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.786 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














